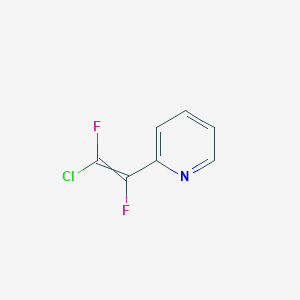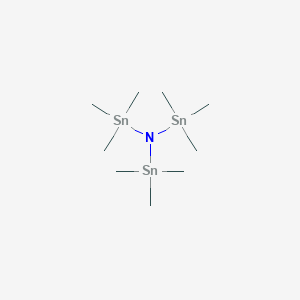
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C9H27NSn2Si It is known for its unique structure, which includes trimethylstannyl groups attached to a stannanamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with a suitable amine precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction conditions often require low temperatures to control the reactivity of the stannyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is utilized in the production of specialty polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved in its action include:
Covalent Bond Formation: The stannyl groups react with nucleophiles to form covalent bonds.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)carbodiimide: Similar in structure but with silicon instead of tin.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylstannyl)acetylene: Features two trimethylstannyl groups attached to an acetylene moiety.
Uniqueness
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is unique due to its dual trimethylstannyl groups, which impart distinct reactivity and potential for forming complex organotin compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
1068-70-8 |
|---|---|
Molecular Formula |
C9H27NSn3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
[[bis(trimethylstannyl)amino]-dimethylstannyl]methane |
InChI |
InChI=1S/9CH3.N.3Sn/h9*1H3;;;; |
InChI Key |
NMPKYEQOHHHQPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


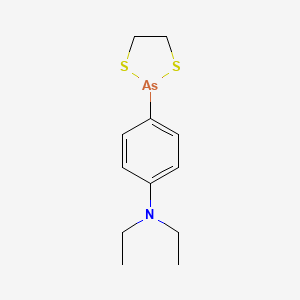
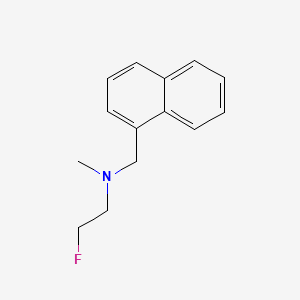
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
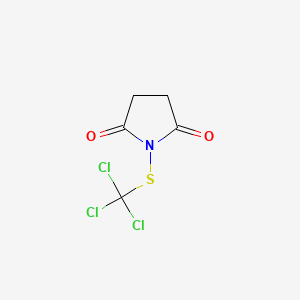


![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
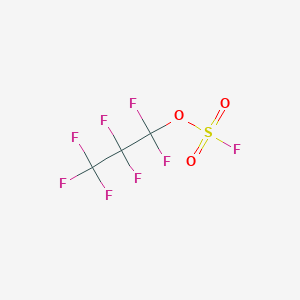
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
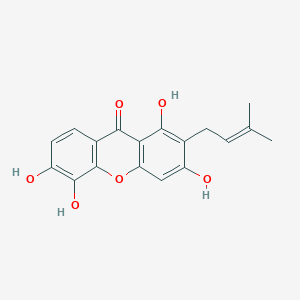
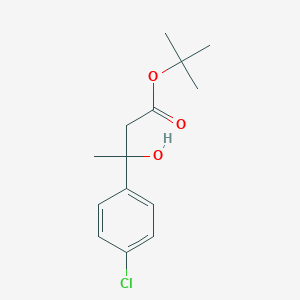
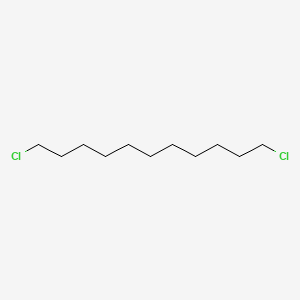
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
